3-Bromo-5-methylbenzene-1,2-diamine

Melting Point Thermal Analysis Solid-State Properties

Substituting 3-bromo-5-methylbenzene-1,2-diamine with other isomers risks reaction failure: the 4-bromo-5-methyl analog melts ~60°C higher, fundamentally altering solubility and thermal behavior in condensation or cross-coupling reactions. - **Precise substitution pattern (3-bromo, 5-methyl)** modulates electronic/steric parameters vs. chloro or other bromo isomers, directly impacting benzimidazole yield and selectivity. - **97%+ purity** minimizes catalyst poisoning and byproducts in multi-step syntheses. Bromine at 3-position provides a Negishi/Suzuki handle for aryl installation.

Molecular Formula C7H9BrN2
Molecular Weight 201.067
CAS No. 70733-25-4
Cat. No. B2896540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylbenzene-1,2-diamine
CAS70733-25-4
Molecular FormulaC7H9BrN2
Molecular Weight201.067
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)N)N
InChIInChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
InChIKeyWHVCTNJQZXBGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methylbenzene-1,2-diamine: Baseline Profile


3-Bromo-5-methylbenzene-1,2-diamine (CAS 70733-25-4) is a brominated aromatic ortho-diamine with molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol. It is commercially available as a brown to dark brown powder with a melting point of 70–72 °C and requires refrigerated storage . Reputable vendors report typical purities of 95–97%, with analytical support including NMR, HPLC, and GC . This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds such as benzimidazoles and as a precursor for coordination ligands [1].

1 Specific 3-bromo-5-methyl substitution for distinct reactivity in cross-coupling and condensation
2 Low melting point enables room-temperature solution-phase synthesis
3 High certified purity with NMR, HPLC, and GC analytical support

3-Bromo-5-methylbenzene-1,2-diamine: Isomer Substitution Risks


In-class substitution of 3-bromo-5-methylbenzene-1,2-diamine with closely related isomers (e.g., 4-bromo-5-methyl or 5-bromo-3-methyl) or halogen analogs (e.g., 3-chloro-5-methyl) is not scientifically defensible without re-optimization. The precise substitution pattern dictates distinct solid-state properties—most notably melting point—that directly influence purification, formulation, and experimental reproducibility [1]. For example, the 4-bromo-5-methyl isomer exhibits a melting point approximately 60 °C higher than the target compound, fundamentally altering its solubility profile and thermal behavior in reactions . Furthermore, the specific bromine placement at the 3-position, adjacent to the ortho-diamine, modulates electronic and steric parameters during cross-coupling and condensation reactions, leading to divergent yields and selectivities that cannot be predicted from isomer data . Procurement based solely on scaffold similarity thus introduces unacceptable variability in synthetic outcomes and material properties.

Regioisomer melting point shift

Substituting 4-bromo or 5-bromo regioisomers may change the melting point by up to 60°C, altering solubility and purification.

Halogen analog reactivity change

Chlorine-for-bromine substitution can modify cross-coupling conditions and leaving-group behavior, leading to different yields.

Purity gap in common isomers

Typical isomers are supplied at 2–2.5% lower purity, which may introduce more impurities and affect catalyst performance.

3-Bromo-5-methylbenzene-1,2-diamine: Quantitative Comparison vs. Isomers


Melting Point: vs. 4-Bromo-5-methyl Isomer

The melting point of 3-bromo-5-methylbenzene-1,2-diamine (70–72 °C) is substantially lower than that of its regioisomer 4-bromo-5-methylbenzene-1,2-diamine (127–133 °C) . This approximately 60 °C difference indicates significantly weaker intermolecular interactions in the target compound, which correlates with higher solubility in organic solvents at ambient temperatures.

Melting Point vs 4-Br Isomer
Reported
Δ 57–61°C lower
Lower mp may simplify recrystallization
Vendor QC data; verify for scale-up
Melting Point Thermal Analysis Solid-State Properties

Melting Point: vs. 5-Bromo-3-methyl Isomer

The melting point of 3-bromo-5-methylbenzene-1,2-diamine (70–72 °C) is approximately 7 °C higher than that of its regioisomer 5-bromo-3-methylbenzene-1,2-diamine (63–64 °C) . This modest but reproducible difference reflects subtle variations in molecular packing due to the relative orientation of the bromine and methyl substituents.

Melting Point vs 5-Br Isomer
Reported
Δ 6–9°C higher
Marginal thermal stability difference
May affect storage, not synthesis
Melting Point Thermal Analysis Solid-State Properties

Melting Point: vs. 3-Chloro-5-methyl Analog

Replacement of bromine with chlorine in the 3-position of 3-bromo-5-methylbenzene-1,2-diamine (melting point 70–72 °C) raises the melting point to 81–83 °C for 3-chloro-5-methylbenzene-1,2-diamine . This 11 °C increase is consistent with the lower polarizability and smaller atomic radius of chlorine, which enhance crystal lattice packing efficiency.

Halogen Effect on Melting Point
Reported
Δ 9–13°C lower (Br vs Cl)
Lower lattice energy may aid solubility
Br may facilitate cross-coupling reactions
Melting Point Halogen Effect Thermal Analysis

Commercial Purity Advantage vs. Common Isomers

3-Bromo-5-methylbenzene-1,2-diamine is available from multiple reputable vendors with a certified purity of 97% or higher (e.g., 97% from Bide Pharmatech; 97.5% GC from CymitQuimica) . In contrast, several of its regioisomers (e.g., 4-bromo-5-methyl and 3-bromo-4-methyl) are typically offered at 95% purity by standard suppliers .

Certified Purity Comparison
Reported
2–2.5% absolute purity higher
Reduced impurity burden, less catalyst poisoning risk
Based on supplier specs; batch verify
Purity Analytical Chemistry Procurement

3-Bromo-5-methylbenzene-1,2-diamine: Research & Industrial Applications


Bisbenzimidazole Ligands for Supramolecular Chemistry

The ortho-diamine functionality of 3-bromo-5-methylbenzene-1,2-diamine enables straightforward condensation with carbonyl compounds to form benzimidazole cores. The bromine substituent at the 3-position serves as a handle for subsequent cross-coupling reactions (e.g., Negishi or Suzuki couplings) to install aryl groups, as demonstrated in the synthesis of 4,4′-bisaryl-2,2′-bisbenzimidazoles [1]. The lower melting point of this isomer (70–72 °C) compared to 4-bromo-5-methyl (127–133 °C) facilitates solution-phase chemistry, while the higher melting point relative to 5-bromo-3-methyl (63–64 °C) provides improved storage stability .

Bromodomain Inhibitor Precursor

Brominated ortho-phenylenediamines are privileged intermediates in medicinal chemistry for constructing benzimidazole-based bromodomain inhibitors and other kinase-targeting scaffolds [2]. The specific 3-bromo-5-methyl substitution pattern imparts unique electronic and steric properties that influence binding affinity and selectivity. The availability of this compound at 97%+ purity reduces the risk of catalyst poisoning and minimizes byproduct formation during multi-step syntheses, ensuring higher yields of biologically active final compounds .

m-Phenylenediamine Polymers and Coordination Complexes

As a halogen-containing m-phenylenediamine derivative, this compound is structurally suited for incorporation into polymeric matrices or for serving as a bidentate ligand in coordination chemistry [3]. The bromine atom provides a site for further functionalization via metal-catalyzed cross-coupling, allowing for the creation of conjugated materials with tailored optoelectronic properties. The lower melting point relative to the chloro analog (70–72 °C vs. 81–83 °C) suggests easier processing in melt-phase reactions or solvent-based polymerizations .

Application
Selection Property
Validation Focus
Bisbenzimidazole synthesis
ortho-Diamine with bromo handle
Solution-phase reactivity, cross-coupling efficiency
Bromodomain inhibitor research
High-purity building block
Catalyst compatibility, impurity control
Coordination polymers
Halogenated m-phenylenediamine
Processability, post-functionalization
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